MEDS433

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H11F4N3O2 |

|---|---|

Molecular Weight |

401.3 g/mol |

IUPAC Name |

2-oxo-N-(2,3,5,6-tetrafluoro-4-phenylphenyl)-1H-pyrazolo[1,5-a]pyridine-3-carboxamide |

InChI |

InChI=1S/C20H11F4N3O2/c21-14-12(10-6-2-1-3-7-10)15(22)17(24)18(16(14)23)25-19(28)13-11-8-4-5-9-27(11)26-20(13)29/h1-9H,(H,25,28)(H,26,29) |

InChI Key |

JIIXZPWFDKPNKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)NC(=O)C3=C4C=CC=CN4NC3=O)F)F |

Origin of Product |

United States |

Foundational & Exploratory

MEDS433: A Host-Targeting Antiviral with a Dual Mechanism of Action in Viral Replication

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MEDS433 is a novel and potent host-targeting antiviral agent that has demonstrated significant efficacy against a broad spectrum of viruses, including respiratory syncytial virus (RSV), human coronaviruses (hCoV-OC43, hCoV-229E, and SARS-CoV-2), and influenza A and B viruses.[1][2][3][4] Its primary mechanism of action is the inhibition of the human dihydroorotate dehydrogenase (hDHODH) enzyme, a critical component of the de novo pyrimidine biosynthesis pathway. By disrupting the supply of pyrimidines, this compound effectively halts viral genome replication. Furthermore, in the context of RSV, this compound has been shown to possess a secondary, immunomodulatory mechanism by inducing the expression of antiviral interferon-stimulated genes (ISGs).[1] This dual action makes this compound a promising candidate for further preclinical and clinical development as a broad-spectrum antiviral therapeutic.

Primary Mechanism of Action: Inhibition of de novo Pyrimidine Biosynthesis

The cornerstone of this compound's antiviral activity lies in its potent inhibition of the host cell enzyme dihydroorotate dehydrogenase (hDHODH).[1][2][3] hDHODH is a key mitochondrial enzyme that catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the de novo synthesis of pyrimidines (uridine and cytidine).[3][5]

Virally infected cells have a significantly increased demand for nucleotides to support the rapid replication of their genetic material.[3][5] By targeting hDHODH, this compound effectively starves the virus of the essential pyrimidine building blocks required for the synthesis of new viral genomes. This leads to a potent suppression of viral replication.[1][2]

The specificity of this mechanism has been experimentally validated through rescue experiments. The antiviral effects of this compound can be reversed by the addition of exogenous uridine or orotate, which bypasses the enzymatic block.[2][3][6][7] Conversely, the addition of dihydroorotate, the substrate of hDHODH, does not rescue viral replication, confirming that this compound acts downstream of this step in the pathway.[4]

Signaling Pathway: de novo Pyrimidine Biosynthesis Inhibition

Caption: this compound inhibits hDHODH, blocking the conversion of dihydroorotate to orotate.

Secondary Mechanism of Action: Induction of Antiviral ISGs (RSV)

In studies specifically investigating its effect on Respiratory Syncytial Virus (RSV), this compound was found to have a second mode of action that complements its primary inhibitory function.[1] this compound treatment stimulated the secretion of interferon-beta (IFN-β) and interferon-lambda 1 (IFN-λ1).[1] These interferons, in turn, trigger the expression of a suite of antiviral proteins encoded by Interferon-Stimulated Genes (ISGs).[1]

Key ISGs upregulated by this compound-induced interferon signaling include IFI6, IFITM1, and IRF7.[1] The individual expression of these proteins has been shown to reduce RSV-A replication, suggesting that this host immune response contributes to the overall potent anti-RSV activity of this compound.[1]

Signaling Pathway: this compound-Induced Antiviral State

Caption: this compound stimulates interferon secretion, leading to ISG expression and an antiviral state.

Quantitative Data on Antiviral Activity

This compound has demonstrated potent antiviral activity at low nanomolar concentrations across various cell lines and viruses.

| Virus | Cell Line | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Influenza A Virus (IAV) | A549 | 0.064 ± 0.01 | 0.264 ± 0.002 | >10 | >156 | [3] |

| MDCK | 0.141 ± 0.021 | 0.256 ± 0.052 | >10 | >70 | [4] | |

| Influenza B Virus (IBV) | A549 | 0.065 ± 0.005 | 0.365 ± 0.09 | >10 | >153 | [3] |

| MDCK | 0.170 ± 0.019 | 0.330 ± 0.013 | >10 | >58 | [4] | |

| hCoV-OC43 | MRC-5 | 0.021 ± 0.004 | - | >1 | >47 | [8] |

| hCoV-229E | MRC-5 | 0.029 ± 0.003 | - | >1 | >34 | [8] |

| SARS-CoV-2 | Vero E6 | 0.018 ± 0.003 | - | 1.15 ± 0.09 | 64 | [8] |

| Calu-3 | 0.005 ± 0.0007 | - | >1 | >200 | [8] | |

| RSV-A | HEp-2 | In the one-digit nanomolar range | - | - | - | [1] |

| RSV-B | HEp-2 | In the one-digit nanomolar range | - | - | - | [1] |

Experimental Protocols

Virus Yield Reduction Assay (VRA)

This assay quantifies the amount of infectious virus produced by cells treated with an antiviral compound.

-

Cell Seeding: Plate a suitable cell line (e.g., A549, Calu-3) in multi-well plates and incubate to form a confluent monolayer.

-

Compound Treatment: One hour prior to infection, treat the cells with serial dilutions of this compound or a vehicle control (DMSO).

-

Infection: Infect the cells with the virus of interest at a specific multiplicity of infection (MOI).

-

Incubation: After a virus adsorption period (typically 1 hour), remove the inoculum, wash the cells, and add fresh medium containing the corresponding concentrations of this compound.

-

Supernatant Collection: At a defined time point post-infection (e.g., 24, 48 hours), collect the cell culture supernatants.

-

Titration: Determine the viral titer in the collected supernatants using a plaque assay or TCID50 assay on a permissive cell line.

-

Data Analysis: Calculate the 50% effective concentration (EC50) and 90% effective concentration (EC90) by plotting the percentage of viral yield reduction against the log of the compound concentration.

Plaque Reduction Assay (PRA)

This method is used to determine the concentration of an antiviral that inhibits the formation of viral plaques by 50%.

-

Cell Seeding: Seed a permissive cell line (e.g., MDCK, Vero E6) in multi-well plates and grow to confluency.

-

Compound Treatment and Infection: Pre-treat cells with various concentrations of this compound for 1 hour before infecting with a known number of plaque-forming units (PFU) of the virus.

-

Overlay: After virus adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing Avicel or agar) mixed with the corresponding concentrations of this compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 48-72 hours).

-

Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the EC50 value as the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle control.

Uridine/Orotate Reversal Assay

This experiment confirms that the antiviral activity is due to the inhibition of the de novo pyrimidine biosynthesis pathway.

-

Protocol: Follow the protocol for the VRA or PRA as described above.

-

Co-treatment: In parallel with the this compound treatment, supplement the cell culture medium with increasing concentrations of exogenous uridine, cytidine, or orotic acid.

-

Analysis: Assess whether the addition of these nucleosides or intermediates reverses the antiviral effect of this compound. A successful reversal indicates that the compound's mechanism of action is the inhibition of pyrimidine synthesis.

Experimental Workflow Diagram

Caption: Workflow for assessing the antiviral activity of this compound.

Conclusion and Future Directions

This compound is a highly potent, host-targeting antiviral with a well-characterized dual mechanism of action against a range of clinically significant viruses. Its primary mode of action, the inhibition of hDHODH, provides a high genetic barrier to the development of resistance. The secondary, immunomodulatory mechanism observed against RSV further enhances its therapeutic potential. The robust in vitro efficacy and favorable selectivity indices support the continued development of this compound as a broad-spectrum antiviral agent, both as a monotherapy and in combination with other direct-acting antivirals. Future studies should focus on in vivo efficacy in preclinical animal models to validate its therapeutic potential for treating viral infections.

References

- 1. Mechanisms of antiviral activity of the new hDHODH inhibitor this compound against respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Novel hDHODH Inhibitor this compound Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The Novel h DHODH Inhibitor this compound Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The New Generation h DHODH Inhibitor this compound Hinders the In Vitro Replication of SARS-CoV-2 and Other Human Coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The New Generation hDHODH Inhibitor this compound Hinders the In Vitro Replication of SARS-CoV-2 and Other Human Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

MEDS433: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MEDS433 is a novel, potent, and selective small molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By depleting the intracellular pool of pyrimidines essential for nucleic acid synthesis, this compound has demonstrated significant therapeutic potential as a broad-spectrum antiviral agent and a promising candidate for the treatment of acute myeloid leukemia (AML). This document provides a comprehensive technical overview of the preclinical data supporting the therapeutic potential of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. As of late 2025, there are no registered clinical trials for this compound.

Core Mechanism of Action: Inhibition of hDHODH

The primary mechanism of action of this compound is the potent inhibition of the mitochondrial enzyme hDHODH. This enzyme catalyzes the fourth committed step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate. Rapidly proliferating cells, such as cancer cells and virus-infected cells, have a high demand for nucleotides to support DNA and RNA synthesis, making them particularly vulnerable to the inhibition of this pathway.

This compound exhibits high-affinity binding to the ubiquinone binding site of hDHODH, leading to a selective blockade of its enzymatic activity.[1] This targeted inhibition results in the depletion of the intracellular pyrimidine pool, thereby halting nucleic acid replication and protein synthesis in target cells. The specificity of this mechanism has been consistently demonstrated in preclinical studies where the antiviral or anti-leukemic effects of this compound can be reversed by the addition of exogenous uridine or orotate, the downstream products of the hDHODH-catalyzed reaction.[2][3]

A secondary mechanism of action has been identified in the context of Respiratory Syncytial Virus (RSV) infection. This compound has been shown to stimulate the secretion of IFN-β and IFN-λ1, which in turn induces the expression of several interferon-stimulated genes (ISGs) with known antiviral properties, such as IFI6, IFITM1, and IRF7.[2] This suggests a dual antiviral effect: direct inhibition of viral replication via pyrimidine starvation and enhancement of the host innate immune response.

Therapeutic Potential in Viral Infections

This compound has demonstrated potent, low nanomolar to sub-micromolar in vitro activity against a broad range of RNA viruses. Its host-targeting mechanism suggests a high barrier to the development of viral resistance.

Quantitative Antiviral Activity

The following tables summarize the in vitro efficacy of this compound against various viruses in different cell lines.

| Virus | Cell Line | Assay | EC50 (µM) | EC90 (µM) | Reference |

| Influenza A (IAV) | A549 | VRA | 0.064 ± 0.01 | 0.264 ± 0.002 | [4] |

| Influenza B (IBV) | A549 | VRA | 0.065 ± 0.005 | 0.365 ± 0.09 | [4] |

| Influenza A (IAV) | Calu-3 | VRA | 0.055 ± 0.003 | 0.675 ± 0.05 | [4] |

| Influenza B (IBV) | Calu-3 | VRA | 0.052 ± 0.006 | 0.807 ± 0.08 | [4] |

| Influenza A (IAV) | MDCK | PRA | 0.141 ± 0.021 | 0.256 ± 0.052 | [4] |

| Influenza B (IBV) | MDCK | PRA | 0.170 ± 0.019 | 0.330 ± 0.013 | [4] |

| hCoV-OC43 | HCT-8 | FFRA | 0.012 ± 0.001 | 0.027 ± 0.002 | [5] |

| hCoV-229E | MRC-5 | CPE | 0.022 ± 0.003 | 0.038 ± 0.004 | [5] |

| SARS-CoV-2 | Vero E6 | VRA | 0.063 ± 0.013 | 0.136 ± 0.021 | [5] |

| SARS-CoV-2 | Calu-3 | VRA | 0.230 ± 0.041 | 0.440 ± 0.065 | [5] |

| RSV-A / RSV-B | HEp-2 | - | "one-digit nanomolar range" | - | [2][6] |

VRA: Virus Yield Reduction Assay; PRA: Plaque Reduction Assay; FFRA: Focus Forming Reduction Assay; CPE: Cytopathic Effect Assay.

Cytotoxicity and Selectivity Index

A favorable therapeutic window is indicated by the high selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).

| Cell Line | CC50 (µM) | Virus | Selectivity Index (SI) | Reference |

| A549 | 64.25 ± 3.12 | IAV | 1104 | [4] |

| A549 | 64.25 ± 3.12 | IBV | 988 | [4] |

| Calu-3 | 54.67 ± 3.86 | IAV | 994 | [4] |

| Calu-3 | 54.67 ± 3.86 | IBV | 1051 | [4] |

| MDCK | 119.8 ± 6.21 | IAV | 850 | [4] |

| MDCK | 119.8 ± 6.21 | IBV | 705 | [4] |

| HCT-8 | 78.48 ± 4.6 | hCoV-OC43 | > 6300 | [5] |

| MRC-5 | 104.80 ± 19.75 | hCoV-229E | > 4600 | [5] |

| Vero E6 | > 500 | SARS-CoV-2 | > 7900 | [5] |

Therapeutic Potential in Acute Myeloid Leukemia (AML)

This compound has emerged as a promising agent for the treatment of AML. Inhibition of hDHODH in AML cells has been shown to induce both apoptosis and differentiation.[7]

In Vitro and In Vivo Efficacy in AML

-

Pro-apoptotic Effect : this compound induces a significant pro-apoptotic effect in various AML cell lines (U937, THP1, OCI-AML3, NB4) at concentrations a log-fold lower than the first-generation hDHODH inhibitor, brequinar.[7] This effect is at least partially independent of its differentiation-inducing properties.[7]

-

Induction of Differentiation : this compound promotes the differentiation of AML blasts into mature cells.[7]

-

In Vivo Efficacy : In a THP1 xenograft mouse model of AML, intraperitoneal administration of this compound (20 mg/kg/day) resulted in a significant reduction in tumor volume and weight.[8][9]

-

Preclinical Safety : Preliminary in vivo studies in Balb/c mice showed no toxicity after 5 weeks of intraperitoneal administration.[7][8]

Quantitative Anti-leukemic Activity

| Parameter | Value | Reference |

| hDHODH IC50 | 1.2 nM | [6] |

| THP1 EC50 (differentiation) | 72 nM | [9] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Virus Yield Reduction Assay (VRA)

This assay quantifies the amount of infectious virus produced by infected cells in the presence of the test compound.

Methodology:

-

Cell Seeding: Plate susceptible cells (e.g., A549, Calu-3, Vero E6) in multi-well plates and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cell monolayers with increasing concentrations of this compound or vehicle control (DMSO) for 1 hour prior to infection.

-

Viral Infection: Infect the cells with the virus of interest at a specified multiplicity of infection (MOI).

-

Incubation: After a 1-hour adsorption period, remove the inoculum and add fresh medium containing the respective concentrations of this compound. Incubate for 48-72 hours.

-

Quantification: Harvest the cell supernatants and determine the viral titer by plaque assay on a susceptible cell line.

-

Data Analysis: Calculate the EC50 and EC90 values by plotting the percentage of virus reduction against the log of the drug concentration.

Plaque Reduction Assay (PRA)

This assay measures the ability of a compound to inhibit the formation of viral plaques.

Methodology:

-

Cell Seeding: Seed confluent monolayers of cells (e.g., MDCK) in multi-well plates.

-

Compound and Virus Addition: Pre-treat cells with various concentrations of this compound for 1 hour, then infect with a low dose of virus (e.g., 50 plaque-forming units/well).

-

Overlay: After a 1-hour adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agar) mixed with the corresponding drug concentrations.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 48-72 hours).

-

Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Determine the EC50 and EC90 by calculating the concentration of this compound that reduces the number of plaques by 50% and 90%, respectively, compared to the vehicle control.

Immunoblotting for Viral Proteins

This technique is used to assess the effect of this compound on the expression of specific viral proteins.

Methodology:

-

Sample Preparation: Infect cells (e.g., MDCK for influenza) and treat with this compound (e.g., 0.5 µM). Prepare total cell protein extracts at various time points post-infection.

-

SDS-PAGE: Separate equal amounts of protein extracts by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the viral proteins of interest (e.g., anti-influenza HA or anti-SARS-CoV-2 N protein). A loading control antibody (e.g., anti-GAPDH or anti-vinculin) should also be used.

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by visualization using an enhanced chemiluminescence (ECL) reagent.

Conclusion and Future Directions

This compound is a highly promising preclinical candidate with a well-defined mechanism of action and potent activity against a range of viruses and AML cell lines. Its host-targeting nature offers a significant advantage in overcoming viral resistance. The extensive in vitro data, coupled with initial in vivo efficacy and safety findings in AML models, strongly support its continued development.

Future research should focus on comprehensive preclinical toxicology and pharmacokinetic studies to establish a safe and effective dosing regimen for human trials. Further elucidation of the interplay between hDHODH inhibition and the innate immune response may reveal additional therapeutic benefits. Given the compelling preclinical profile, this compound represents a valuable asset for the development of next-generation antiviral and anti-cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of antiviral activity of the new hDHODH inhibitor this compound against respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The New Generation h DHODH Inhibitor this compound Hinders the In Vitro Replication of SARS-CoV-2 and Other Human Coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Novel hDHODH Inhibitor this compound Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The New Generation hDHODH Inhibitor this compound Hinders the In Vitro Replication of SARS-CoV-2 and Other Human Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ashpublications.org [ashpublications.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Aryloxyaryl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

MEDS433: A Host-Targeting Antiviral Agent – A Technical Guide

Abstract

MEDS433 is a novel and potent host-targeting antiviral (HTA) agent that exhibits broad-spectrum activity against a range of respiratory viruses. By inhibiting the human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, this compound effectively depletes the intracellular pool of pyrimidines essential for viral replication. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative antiviral efficacy, detailed experimental protocols, and key signaling pathways involved in its antiviral activity.

Introduction

The emergence of drug-resistant viral strains and the threat of novel pandemic viruses necessitate the development of new antiviral strategies. Host-targeting antivirals (HTAs) represent a promising approach by targeting cellular factors essential for viral replication, thereby creating a higher barrier to the development of resistance. This compound is a small molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are vital for the replication of rapidly proliferating viruses.[1] By inhibiting hDHODH, this compound effectively starves the virus of the necessary building blocks for genome replication.[2][3]

This compound has demonstrated potent in vitro activity against a variety of respiratory viruses, including Respiratory Syncytial Virus (RSV), Influenza A and B viruses (IAV, IBV), and several human coronaviruses, including SARS-CoV-2.[2][4][5] Its host-targeting mechanism of action suggests a low probability of resistance development and positions it as a promising candidate for further development as a broad-spectrum antiviral agent.[1][6]

Mechanism of Action

This compound's primary mechanism of action is the potent and specific inhibition of the human dihydroorotate dehydrogenase (hDHODH) enzyme.[7] hDHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[1][8] This inhibition leads to a depletion of the intracellular pyrimidine pool, which is essential for the synthesis of viral RNA and DNA.

The antiviral effect of this compound can be reversed by the addition of exogenous uridine or orotate, the product of the hDHODH-catalyzed reaction, confirming the specificity of its target.[1][2][5] Conversely, the addition of dihydroorotate, the substrate of hDHODH, does not rescue viral replication in the presence of this compound.[8]

In addition to its primary mechanism, this compound has also been shown to induce the expression of antiviral proteins encoded by Interferon-Stimulated Genes (ISGs), such as IFI6, IFITM1, and IRF7.[4] This suggests a dual mechanism of antiviral activity against certain viruses like RSV, where it both limits the resources for viral replication and stimulates the host's innate immune response.[4]

dot

Caption: this compound inhibits hDHODH, blocking pyrimidine synthesis.

Quantitative Antiviral Activity

The in vitro antiviral efficacy of this compound has been evaluated against a range of viruses in different cell lines. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity of this compound against Human Coronaviruses (hCoVs)

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| hCoV-OC43 | HCT-8 | 0.023 ± 0.003 | 78.48 ± 4.6 | > 3412 | [9] |

| hCoV-229E | MRC-5 | 0.022 ± 0.004 | 104.80 ± 19.75 | > 4763 | [9] |

| SARS-CoV-2 | Vero E6 | 0.025 ± 0.004 | > 100 | > 4000 | [5] |

| SARS-CoV-2 | Calu-3 | 0.038 ± 0.006 | > 100 | > 2631 | [5] |

Table 2: Antiviral Activity of this compound against Influenza Viruses

| Virus | Cell Line | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| IAV | A549 | 0.064 ± 0.01 | 0.264 ± 0.002 | > 200 | > 3125 | [8] |

| IBV | A549 | 0.065 ± 0.005 | 0.365 ± 0.09 | > 200 | > 3076 | [8] |

| IAV | MDCK | 0.141 ± 0.021 | 0.256 ± 0.052 | 119.8 ± 6.21 | 850 | [8] |

| IBV | MDCK | 0.170 ± 0.019 | 0.330 ± 0.013 | 119.8 ± 6.21 | 705 | [8] |

Table 3: Antiviral Activity of this compound against Respiratory Syncytial Virus (RSV)

| Virus Strain | Cell Line | EC50 (nM) | Reference |

| RSV-A | HEp-2 | one-digit nanomolar range | [4] |

| RSV-B | HEp-2 | one-digit nanomolar range | [4] |

Synergistic Antiviral Effects

Combination therapy is a key strategy to enhance antiviral efficacy and reduce the emergence of drug resistance. Studies have shown that this compound acts synergistically when combined with other antiviral agents.

-

With Dipyridamole (DPY): DPY inhibits the pyrimidine salvage pathway. When combined with this compound, which blocks the de novo pathway, a synergistic anti-influenza and anti-SARS-CoV-2 activity is observed.[2][5] This combination effectively restores the antiviral activity of this compound even in the presence of exogenous uridine.[5]

-

With N4-hydroxycytidine (NHC): NHC is a direct-acting antiviral that targets the viral RNA-dependent RNA polymerase. The combination of this compound and NHC results in a synergistic inhibition of influenza A virus replication.[8]

dot

Caption: Synergistic inhibition of pyrimidine synthesis pathways.

Experimental Protocols

The antiviral activity and mechanism of action of this compound have been characterized using a variety of standard virological and cell biology assays.

Cell Lines and Viruses

-

Cell Lines: Madin-Darby canine kidney (MDCK), human lung adenocarcinoma epithelial (A549), human colorectal adenocarcinoma (HCT-8), human embryonic lung fibroblast (MRC-5), African green monkey kidney (Vero E6), and human lung carcinoma (Calu-3) cells are commonly used.

-

Viruses: Influenza A and B viruses, human coronaviruses (hCoV-OC43, hCoV-229E, SARS-CoV-2), and Respiratory Syncytial Virus (RSV) strains are propagated and titrated in appropriate cell lines.

Antiviral Assays

-

Plaque Reduction Assay (PRA): This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50) or 90% (EC90).[8][10]

-

Cell monolayers are seeded in multi-well plates.

-

Cells are pre-incubated with serial dilutions of this compound before infection.

-

Cells are infected with a known number of plaque-forming units (PFU) of the virus.

-

After viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., Avicel) containing the corresponding concentrations of this compound.

-

After incubation to allow for plaque formation, the cells are fixed and stained (e.g., with crystal violet).

-

Plaques are counted, and the EC50 and EC90 values are calculated.

-

-

Virus Yield Reduction Assay (VRA): This assay measures the reduction in the amount of infectious virus produced in the presence of an antiviral compound.[6][8]

-

Cell monolayers are treated with this compound and infected with the virus as in the PRA.

-

Instead of an overlay, liquid medium containing the compound is added.

-

At a specific time post-infection, the cell culture supernatant is harvested.

-

The amount of infectious virus in the supernatant is quantified by plaque assay on fresh cell monolayers.

-

The reduction in viral titer is used to determine the EC50 and EC90 values.

-

Cytotoxicity Assay

-

Cell Viability Assay: The 50% cytotoxic concentration (CC50) of this compound is determined in uninfected cells to assess its toxicity.

-

Cells are seeded in 96-well plates and exposed to serial dilutions of this compound.

-

After a prolonged incubation period (e.g., 48-72 hours), cell viability is measured using a colorimetric assay such as the MTT or MTS assay, or a luminescent assay like CellTiter-Glo.

-

The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

-

Immunoblotting

-

Western Blot: This technique is used to detect and quantify the expression of viral proteins in infected cells treated with this compound.[8]

-

Cells are infected and treated with this compound.

-

At various times post-infection, total cell lysates are prepared.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with specific primary antibodies against viral proteins (e.g., influenza HA and NA) and a loading control (e.g., GAPDH or vinculin).

-

Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.

-

dot

Caption: Workflow for Plaque Reduction Assay (PRA).

Conclusion

This compound is a potent host-targeting antiviral agent with a well-defined mechanism of action centered on the inhibition of hDHODH and the subsequent depletion of pyrimidines essential for viral replication. Its broad-spectrum activity against several key respiratory viruses, favorable selectivity index, and potential for synergistic combination therapies make it a compelling candidate for further preclinical and clinical development. The detailed methodologies and quantitative data presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in advancing this compound as a next-generation antiviral therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. The Novel h DHODH Inhibitor this compound Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mechanisms of antiviral activity of the new hDHODH inhibitor this compound against respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The New Generation hDHODH Inhibitor this compound Hinders the In Vitro Replication of SARS-CoV-2 and Other Human Coronaviruses [mdpi.com]

- 6. iris.unito.it [iris.unito.it]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Novel hDHODH Inhibitor this compound Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The New Generation hDHODH Inhibitor this compound Hinders the In Vitro Replication of SARS-CoV-2 and Other Human Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

MEDS433: A Novel DHODH Inhibitor Driving Apoptosis in Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) remains a challenging malignancy with a critical need for novel therapeutic strategies. One promising avenue of investigation is the targeting of metabolic pathways essential for cancer cell proliferation and survival. MEDS433, a novel and potent inhibitor of dihydroorotate dehydrogenase (DHODH), has emerged as a significant agent with pro-apoptotic effects in AML. This technical guide provides a comprehensive overview of the preclinical data supporting the anti-leukemic activity of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working to advance new therapies for AML.

Introduction to this compound and its Target: DHODH

This compound is a next-generation inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] Unlike normal hematopoietic cells, which can utilize both the de novo and salvage pathways for pyrimidine synthesis, many AML cells exhibit a heightened dependence on the de novo pathway to meet the demands of rapid proliferation. By inhibiting DHODH, this compound effectively starves AML cells of the necessary building blocks for DNA and RNA synthesis, leading to cell cycle arrest, differentiation, and ultimately, apoptosis.[4][5][6]

Mechanism of Action: Inducing Apoptosis through Pyrimidine Starvation

The primary mechanism by which this compound exerts its anti-leukemic effects is through the induction of pyrimidine starvation. This metabolic stress triggers a cascade of events within the AML cell, culminating in programmed cell death. The pro-apoptotic effect of this compound has been shown to be, at least in part, independent of its ability to induce differentiation.[1][3] A key indicator of its on-target activity is the observation that the apoptotic effects of this compound can be completely rescued by the addition of exogenous uridine, a downstream product of the DHODH-mediated reaction.[1][4][5] This confirms that the cytotoxic effects are a direct consequence of DHODH inhibition and pyrimidine depletion.

Below is a diagram illustrating the signaling pathway affected by this compound.

Caption: this compound inhibits DHODH, blocking pyrimidine synthesis and inducing apoptosis.

Quantitative Analysis of Pro-Apoptotic Effects

The pro-apoptotic efficacy of this compound has been quantified across various AML cell lines. This compound consistently demonstrates superior potency compared to the first-generation DHODH inhibitor, brequinar.[1][5]

Table 1: In Vitro Efficacy of this compound in AML Cell Lines

| Cell Line | This compound IC50 (nM) | Apoptotic Rate (%) vs. Control | Notes | Reference |

| THP1 | 72 | Significant increase | More sensitive | [7] |

| U937 | Not specified | Significant increase | - | [1] |

| OCI-AML3 | Not specified | Less sensitive | Responds to prolonged exposure | [4][5] |

| NB4 | Not specified | Significant increase | - | [1] |

| MV4-11 | Not specified | Less sensitive | - | [4][5] |

Note: Specific apoptotic rate percentages and IC50 values are often presented in graphical form in the source literature and may require direct consultation of the full-text articles for precise values.

In Vivo Anti-Leukemic Activity

Preclinical in vivo studies using AML xenograft models have substantiated the anti-leukemic potential of this compound. Administration of this compound led to a significant reduction in tumor volume and weight, demonstrating its efficacy in a living organism.[7][8]

Table 2: In Vivo Efficacy of this compound in AML Xenograft Model

| Animal Model | Treatment Group | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Reference |

| THP1 Xenograft in NSG mice | This compound | ~50% vs. control | Significant reduction | [1][8] |

| KU-812 Xenograft | This compound (10 mg/kg) | Significant reduction | Significant reduction | [6] |

| KU-812 Xenograft | This compound (20 mg/kg) | Significant reduction | Significant reduction | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of key experimental protocols used to evaluate the pro-apoptotic effects of this compound.

Cell Viability and Apoptosis Assays

Objective: To quantify the extent of apoptosis induced by this compound in AML cell lines.

Methodology: Annexin V and Propidium Iodide (PI) Staining

-

AML cell lines (e.g., THP1, U937, OCI-AML3, NB4) are seeded in appropriate culture medium.

-

Cells are treated with a range of concentrations of this compound or vehicle control (DMSO) for specified time points (e.g., 3 and 6 days).[1][3]

-

For rescue experiments, cells are co-treated with this compound and a high concentration of uridine (e.g., 100 µM).[4][5]

-

Following treatment, cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Fluorescently-labeled Annexin V and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

-

The stained cells are analyzed by flow cytometry.

-

Data analysis is performed to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

In Vivo Xenograft Studies

Objective: To assess the anti-tumor efficacy of this compound in a living model.

Methodology: AML Xenograft Mouse Model

-

Immunocompromised mice (e.g., NSG mice) are subcutaneously or intravenously injected with a human AML cell line (e.g., THP1 or KU-812).[1][6]

-

Tumors are allowed to establish to a palpable size.

-

Mice are randomized into treatment and control groups.

-

The treatment group receives intraperitoneal injections of this compound at specified doses and schedules.[1] The control group receives a vehicle control.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.[8]

-

At the end of the study, mice are euthanized, and tumors are excised and weighed.[8]

-

Statistical analysis is performed to compare tumor growth between the treatment and control groups.

Below is a diagram illustrating a typical experimental workflow for evaluating this compound.

Caption: Workflow for in vitro and in vivo evaluation of this compound in AML.

Synergistic Combinations

To enhance the anti-leukemic activity of this compound, studies have explored its use in combination with other agents. A particularly effective strategy involves the co-administration of this compound with dipyridamole, an inhibitor of the pyrimidine salvage pathway.[5][9] This dual blockade of both the de novo and salvage pathways leads to a more profound pyrimidine depletion and a synergistic increase in AML cell death.[5]

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of AML. Its potent and specific inhibition of DHODH leads to significant pro-apoptotic effects in preclinical models. The data summarized in this guide highlight its superior potency over older inhibitors and its efficacy in vivo. Future research should focus on the continued preclinical development of this compound, including comprehensive pharmacokinetic and toxicology studies, to support its advancement into clinical trials. Furthermore, the exploration of rational combination strategies, such as with pyrimidine salvage pathway inhibitors, holds the potential to further enhance its therapeutic index and overcome potential mechanisms of resistance. The continued investigation of this compound is warranted to fully elucidate its potential as a novel treatment for patients with AML.

References

- 1. ashpublications.org [ashpublications.org]

- 2. OPTIMIZING SYNTHESIS AND IN VIVO EVALUATION OF this compound: ADVANCING TO PRECLINICAL DEVELOPMENT IN ACUTE MYELOID LEUKEMIA [iris.unito.it]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. A new pro-apoptotic therapy for Acute Myeloid Leukaemia using this compound, a potent human Dihydroorotate Dehydrogenase inhibitor [iris.unito.it]

MEDS433: A Technical Guide to its Inhibition of Pyrimidine Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEDS433 is a novel and potent small-molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital for the production of DNA, RNA, and other cellular components.[1] By targeting hDHODH, this compound effectively depletes the intracellular pool of pyrimidines, thereby inhibiting the replication of various viruses and exhibiting potential as a broad-spectrum antiviral agent.[3][4] This technical guide provides an in-depth overview of this compound, including its inhibitory activity, the signaling pathway it targets, and detailed experimental protocols for its evaluation.

Data Presentation: Inhibitory and Cytotoxic Activity of this compound

The following table summarizes the quantitative data on the inhibitory and cytotoxic effects of this compound across various viruses and cell lines.

| Parameter | Value | Virus/Cell Line | Reference |

| IC50 | 1.2 nM | human DHODH (hDHODH) | [1][2] |

| EC50 | 0.064 ± 0.01 µM | Influenza A Virus (IAV) in A549 cells | [3] |

| 0.065 ± 0.005 µM | Influenza B Virus (IBV) in A549 cells | [3] | |

| 0.055 ± 0.003 µM | Influenza A Virus (IAV) in Calu-3 cells | [3] | |

| 0.052 ± 0.006 µM | Influenza B Virus (IBV) in Calu-3 cells | [3] | |

| 0.141 ± 0.021 µM | Influenza A Virus (IAV) in MDCK cells | [3] | |

| 0.170 ± 0.019 µM | Influenza B Virus (IBV) in MDCK cells | [3] | |

| 0.012 ± 0.003 µM | Human Coronavirus OC43 (hCoV-OC43) in HCT-8 cells | [5] | |

| 0.022 ± 0.003 µM | Human Coronavirus 229E (hCoV-229E) in MRC5 cells | [5] | |

| 0.063 ± 0.004 µM | SARS-CoV-2 in Vero E6 cells | [5] | |

| 0.076 ± 0.005 µM | SARS-CoV-2 in Calu-3 cells | [5] | |

| 0.28 ± 0.080 µM | Herpes Simplex Virus 1 (HSV-1) | [6] | |

| 0.12 ± 0.042 µM | Herpes Simplex Virus 2 (HSV-2) | [6] | |

| EC90 | 0.264 ± 0.002 µM | Influenza A Virus (IAV) in A549 cells | [3] |

| 0.365 ± 0.09 µM | Influenza B Virus (IBV) in A549 cells | [3] | |

| 0.675 ± 0.05 µM | Influenza A Virus (IAV) in Calu-3 cells | [3] | |

| 0.807 ± 0.08 µM | Influenza B Virus (IBV) in Calu-3 cells | [3] | |

| 0.256 ± 0.052 µM | Influenza A Virus (IAV) in MDCK cells | [3] | |

| 0.330 ± 0.013 µM | Influenza B Virus (IBV) in MDCK cells | [3] | |

| 0.044 ± 0.021 µM | Human Coronavirus OC43 (hCoV-OC43) in HCT-8 cells | [5] | |

| 0.288 ± 0.040 µM | Human Coronavirus 229E (hCoV-229E) in MRC5 cells | [5] | |

| 0.136 ± 0.007 µM | SARS-CoV-2 in Vero E6 cells | [5] | |

| 0.513 ± 0.016 µM | SARS-CoV-2 in Calu-3 cells | [5] | |

| 1.881 ± 0.487 µM | Herpes Simplex Virus 1 (HSV-1) in U-373 MG cells | [6] | |

| CC50 | 64.25 ± 3.12 µM | A549 cells | [3] |

| 54.67 ± 3.86 µM | Calu-3 cells | [3] | |

| 119.8 ± 6.21 µM | MDCK cells | [3] | |

| 78.48 ± 4.6 µM | HCT-8 cells | [5] | |

| 104.80 ± 19.75 µM | MRC5 cells | [5] | |

| >500 µM | Vero E6 cells | [5] | |

| >125 µM | Calu-3 cells | [5] | |

| 234 ± 18.2 µM | Vero cells | [6] |

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting the enzymatic activity of hDHODH, which is located in the inner mitochondrial membrane. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a key step in the de novo synthesis of pyrimidines.[1] Inhibition of this step leads to a depletion of the pyrimidine nucleotide pool, which is essential for viral replication.[3][4] The antiviral activity of this compound can be reversed by the addition of exogenous uridine or orotate, confirming the specific targeting of the de novo pyrimidine biosynthesis pathway.[3][5]

Experimental Protocols

hDHODH Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of this compound on recombinant hDHODH activity.

Materials:

-

Recombinant human DHODH (hDHODH)

-

Dihydroorotate (DHO)

-

Coenzyme Q10 (CoQ10)

-

2,6-dichloroindophenol (DCIP)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

-

This compound

-

DMSO

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations.

-

In a 96-well plate, add 2 µL of each this compound dilution. Include a DMSO-only control.

-

Add 178 µL of hDHODH solution (e.g., 20 nM in Assay Buffer) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding.

-

Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Final concentrations in the 200 µL reaction should be approximately 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10.

-

Initiate the reaction by adding 20 µL of the reaction mix to each well.

-

Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer.

-

Calculate the reaction velocity for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Virus Yield Reduction Assay (VYRA)

This assay quantifies the reduction in infectious virus production in the presence of this compound.

Materials:

-

Susceptible host cells (e.g., A549, Vero E6)

-

Virus stock of known titer

-

Cell culture medium

-

This compound

-

DMSO

-

96-well plates

-

Incubator

Procedure:

-

Seed host cells in 96-well plates and grow to confluency.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and treat with the this compound dilutions for 1 hour prior to infection. Include a DMSO-only control.

-

Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

After the adsorption period, remove the virus inoculum and add fresh medium containing the respective this compound dilutions.

-

Incubate the plates for a period sufficient for viral replication (e.g., 48 hours).

-

Harvest the cell supernatants.

-

Determine the viral titer in the supernatants using a standard method such as a plaque assay or TCID50 assay.

-

Calculate the EC50 and EC90 values by plotting the percentage of virus inhibition against the this compound concentration.

Pyrimidine Biosynthesis Rescue Assay

This assay confirms that the antiviral activity of this compound is due to the inhibition of the de novo pyrimidine biosynthesis pathway.

Materials:

-

Susceptible host cells

-

Virus stock

-

Cell culture medium

-

This compound

-

Uridine and/or Orotate stock solutions

-

DMSO

-

96-well plates

Procedure:

-

Follow steps 1-5 of the Virus Yield Reduction Assay.

-

After viral adsorption, add fresh medium containing a fixed, inhibitory concentration of this compound (e.g., near the EC90) and serial dilutions of uridine or orotate.

-

Include control wells with this compound alone, uridine/orotate alone, and DMSO alone.

-

Incubate the plates for the duration of the viral replication cycle.

-

Harvest the supernatants and determine the viral titer.

-

Analyze the data to determine if the addition of uridine or orotate reverses the antiviral effect of this compound.

Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic effect of this compound on the host cells.

Materials:

-

Host cells

-

Cell culture medium

-

This compound

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound. Include a DMSO-only control.

-

Incubate the plates for the same duration as the antiviral assays (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control.

-

Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the antiviral properties of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]

- 4. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

MEDS433: A Dual-Action Antiviral Agent Inducing Interferon-Stimulated Genes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Core Abstract: MEDS433, a novel and potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), has emerged as a promising host-targeting antiviral agent with a multifaceted mechanism of action. Beyond its primary role in disrupting de novo pyrimidine biosynthesis to suppress viral genome replication, this compound demonstrates a distinct ability to stimulate the host's innate immune response through the induction of interferon-stimulated genes (ISGs). This technical guide provides a comprehensive overview of the effect of this compound on ISGs, presenting available data, detailed experimental methodologies, and a visualization of the proposed signaling pathways.

Introduction

This compound is a small molecule inhibitor targeting the human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the synthesis of pyrimidine nucleotides required for DNA and RNA replication. By inhibiting hDHODH, this compound effectively depletes the intracellular pool of pyrimidines, thereby hindering the replication of a broad spectrum of viruses, including Respiratory Syncytial Virus (RSV), influenza viruses, and coronaviruses.

A compelling secondary mechanism of this compound's antiviral activity is its capacity to modulate the host's innate immune system. Specifically, this compound treatment has been shown to induce the expression of a subset of interferon-stimulated genes (ISGs), which are key effectors of the antiviral state.[1] This dual action of directly inhibiting viral replication and simultaneously augmenting the host's antiviral defenses makes this compound a molecule of significant interest for further drug development.

Quantitative Data on ISG Induction

Research has identified that this compound stimulates the secretion of type I (IFN-β) and type III (IFN-λ1) interferons, which subsequently leads to the upregulation of specific ISGs known for their antiviral properties.[1] The primary ISGs identified as being induced by this compound are Interferon-Induced Protein 6 (IFI6), Interferon-Induced Transmembrane Protein 1 (IFITM1), and Interferon Regulatory Factor 7 (IRF7).[1]

While the induction of these ISGs by this compound has been qualitatively described, specific quantitative data such as fold-change in expression from peer-reviewed publications are not extensively detailed in the currently available literature. The following table summarizes the observed effects based on existing research.

| Interferon/ISG | Effect of this compound Treatment | Cell Line(s) | Virus Context | Reference |

| IFN-β | Stimulated secretion | HEp-2 | RSV | [1] |

| IFN-λ1 | Stimulated secretion | HEp-2 | RSV | [1] |

| IFI6 | Induced expression | HEp-2 | RSV | [1] |

| IFITM1 | Induced expression | HEp-2 | RSV | [1] |

| IRF7 | Induced expression | HEp-2 | RSV | [1] |

Note: Quantitative values for fold induction are not specified in the primary literature.

Signaling Pathways

The precise signaling cascade from hDHODH inhibition by this compound to the induction of interferons and ISGs is an area of active investigation. Based on studies of other DHODH inhibitors, a plausible pathway involves the sensing of metabolic stress caused by pyrimidine depletion. This stress can lead to the activation of the Ataxia Telangiectasia Mutated (ATM) kinase, which in turn phosphorylates and activates Interferon Regulatory Factor 1 (IRF1). IRF1 is a key transcription factor that can drive the expression of a subset of ISGs and also contribute to the induction of type I interferons.

Proposed Signaling Pathway from this compound to ISG Induction

Caption: Proposed signaling cascade from this compound to ISG expression.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound's effect on ISGs. These protocols are based on standard laboratory techniques and information inferred from the available literature.

Cell Culture and this compound Treatment

-

Cell Lines:

-

HEp-2 (Human epidermoid carcinoma): Suitable for RSV infection studies.

-

A549 (Human lung adenocarcinoma): Commonly used for respiratory virus research.

-

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Further dilute in culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Measurement of Interferon Secretion by ELISA

This protocol outlines the quantification of IFN-β and IFN-λ1 in cell culture supernatants.

-

Materials:

-

Human IFN-β and IFN-λ1 ELISA kits (e.g., from PBL Assay Science or Invitrogen).

-

96-well microplate reader.

-

Cell culture supernatants from control and this compound-treated cells.

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or a vehicle control (DMSO).

-

At desired time points post-treatment (e.g., 24, 48 hours), collect the cell culture supernatants.

-

Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove cellular debris.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Addition of standards and samples to the antibody-coated plate.

-

Incubation to allow interferon binding.

-

Washing steps to remove unbound material.

-

Addition of a detection antibody.

-

Addition of a substrate to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Calculate the concentration of IFN-β and IFN-λ1 in the samples by comparing their absorbance to the standard curve.

-

Quantification of ISG Expression by RT-qPCR

This protocol describes the measurement of IFI6, IFITM1, and IRF7 mRNA levels.

-

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR instrument (e.g., CFX96 Real-Time PCR Detection System, Bio-Rad).

-

SYBR Green qPCR master mix.

-

Gene-specific primers for IFI6, IFITM1, IRF7, and a housekeeping gene (e.g., GAPDH or ACTB).

-

-

Procedure:

-

Treat cells with this compound as described in section 4.1.

-

At desired time points, lyse the cells and extract total RNA using an RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix and gene-specific primers. A typical thermocycling program includes:

-

Initial denaturation (e.g., 95°C for 3 minutes).

-

40 cycles of denaturation (e.g., 95°C for 10 seconds) and annealing/extension (e.g., 60°C for 30 seconds).

-

Melt curve analysis to ensure primer specificity.

-

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.

-

Experimental Workflow Visualization

References

Unveiling MEDS433: A Potent Host-Targeting Antiviral and Anti-Leukemic Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MEDS433 is a novel, potent, and selective small-molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical activity of this compound. Its potent antiviral efficacy against a broad spectrum of RNA viruses and its pro-apoptotic effects in acute myeloid leukemia (AML) cells position it as a promising therapeutic candidate for further development.

Chemical Structure and Physicochemical Properties

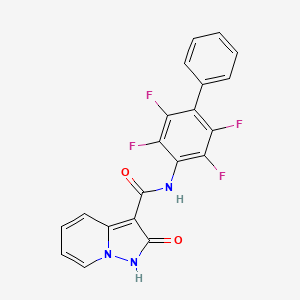

This compound, with the IUPAC name 2-hydroxy-N-(2,3,5,6-tetrafluoro-[1,1'-biphenyl]-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide, is a novel compound built on a hydroxypyrazolo[1,5-a]pyridine scaffold.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-hydroxy-N-(2,3,5,6-tetrafluoro-[1,1'-biphenyl]-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide | [2] |

| CAS Number | 2241027-61-0 | [2] |

| Chemical Formula | C20H11F4N3O2 | [2] |

| Molecular Weight | 401.32 g/mol | [2] |

| Exact Mass | 401.0787 | [2] |

| Appearance | Not specified in provided results | |

| Solubility | Poor solubility has been noted as a challenge for development.[3] | |

| InChI Key | JIIXZPWFDKPNKW-UHFFFAOYSA-N | [2] |

| SMILES Code | FC1=C(C(F)=C(F)C(NC(C2=C(C=CC=C3)N3N=C2O)=O)=C1F)C4=CC=CC=C4 | [2] |

Mechanism of Action

This compound functions as a highly potent inhibitor of the human dihydroorotate dehydrogenase (hDHODH) enzyme, with an impressive IC50 of 1.2 nM.[1][2][4] hDHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate (ORO).[5] By inhibiting hDHODH, this compound effectively depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA.

This targeted inhibition of pyrimidine synthesis is the cornerstone of this compound's therapeutic potential. Rapidly proliferating cells, such as cancer cells and virus-infected cells, have a high demand for pyrimidines to support nucleic acid replication.[5] Consequently, these cells are particularly vulnerable to the effects of hDHODH inhibition.

Dual Antiviral Mechanism against Respiratory Syncytial Virus (RSV)

In the context of RSV infection, this compound exhibits a dual mechanism of action. Firstly, it directly suppresses the synthesis of the viral genome by limiting the availability of pyrimidine building blocks. Secondly, this compound has been shown to stimulate the secretion of IFN-β and IFN-λ1, leading to the induced expression of interferon-stimulated genes (ISGs) with antiviral properties, such as IFI6, IFITM1, and IRF7.

Preclinical Activity

Antiviral Activity

This compound has demonstrated potent antiviral activity against a wide array of RNA viruses. This broad-spectrum efficacy underscores its potential as a host-targeting antiviral, which is less susceptible to the development of viral resistance compared to direct-acting antivirals.

Table 1: In Vitro Antiviral Activity of this compound

| Virus | Cell Line | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Influenza A Virus (IAV) | A549 | 0.064 ± 0.01 | 0.264 ± 0.002 | 64.25 ± 3.12 | 1104 | [5] |

| Calu-3 | 0.055 ± 0.003 | 0.675 ± 0.05 | 54.67 ± 3.86 | 994 | [5] | |

| MDCK | 0.141 ± 0.021 | 0.256 ± 0.052 | 119.8 ± 6.21 | 850 | [5] | |

| Influenza B Virus (IBV) | A549 | 0.065 ± 0.005 | 0.365 ± 0.09 | 64.25 ± 3.12 | 988 | [5] |

| Calu-3 | 0.052 ± 0.006 | 0.807 ± 0.08 | 54.67 ± 3.86 | 1051 | [5] | |

| MDCK | 0.170 ± 0.019 | 0.330 ± 0.013 | 119.8 ± 6.21 | 705 | [5] | |

| SARS-CoV-2 | Vero E6 | 0.063 | 0.136 | >100 | >1587 | |

| RSV-A and RSV-B | A549 | One-digit nanomolar range | Not specified | Not specified | Not specified |

Anti-Leukemic Activity

This compound has emerged as a potent pro-apoptotic agent in Acute Myeloid Leukemia (AML) cells.[1] The inhibition of hDHODH by this compound has been shown to restore the differentiation of leukemic cells, irrespective of their oncogenic driver.[1]

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of this compound.

Virus Yield Reduction Assay (VRA)

This assay is used to determine the concentration of an antiviral compound that inhibits virus replication.

-

Cell Seeding: Plate susceptible cell lines (e.g., A549, Calu-3, Vero E6) in multi-well plates and incubate to form a monolayer.

-

Infection: Infect the cell monolayers with the virus of interest at a specified multiplicity of infection (MOI).

-

Treatment: Treat the infected cells with increasing concentrations of this compound. A vehicle control (e.g., DMSO) is run in parallel.

-

Incubation: Incubate the treated, infected cells for a defined period (e.g., 48 hours).

-

Harvesting: Collect the cell culture supernatants.

-

Titration: Determine the viral titer in the supernatants using a plaque assay on a suitable indicator cell line (e.g., MDCK for influenza viruses).

-

Data Analysis: Calculate the EC50 and EC90 values, which represent the concentrations of this compound that reduce the viral yield by 50% and 90%, respectively.

Plaque Reduction Assay (PRA)

This assay is another method to quantify the antiviral activity of a compound.

-

Cell Seeding: Seed indicator cell monolayers (e.g., MDCK) in multi-well plates.

-

Infection and Treatment: Infect the cells with a known amount of virus and simultaneously treat with various concentrations of this compound.

-

Overlay: After an adsorption period, the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread and allow for the formation of distinct plaques.

-

Incubation: Incubate the plates until visible plaques are formed.

-

Staining and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Determine the EC50 and EC90 values based on the reduction in the number of plaques compared to the untreated control.

Mechanism of Action Confirmation (Rescue Experiment)

To confirm that the antiviral activity of this compound is due to the inhibition of hDHODH, rescue experiments are performed.

-

Infection and Treatment: Infect cells with the virus and treat with an inhibitory concentration of this compound.

-

Supplementation: Add increasing concentrations of exogenous pyrimidines (uridine or cytidine) or the product of the hDHODH-catalyzed reaction (orotic acid) to the culture medium.

-

Analysis: Measure viral replication. A reversal of the antiviral effect of this compound upon supplementation confirms its mechanism of action.

Synthesis

The synthesis of this compound has been a focus of process optimization to enable preclinical and clinical development. An initial nine-step synthetic route with an overall yield of 5% has been improved to a more practical and cost-effective process with a 14% overall yield. This optimized synthesis has enabled the production of multi-gram quantities of this compound, facilitating in vivo efficacy, pharmacokinetic, and toxicity studies. Further development towards a Good Manufacturing Practices (GMP)-compliant, industrial-scale synthesis is underway.

Conclusion and Future Directions

This compound is a promising preclinical candidate with a well-defined mechanism of action and potent activity against a range of RNA viruses and AML cells. Its host-targeting nature offers a high barrier to the development of resistance. The favorable in vitro safety and efficacy profile, coupled with an optimized synthetic route, strongly supports its continued development. Future work will focus on in vivo efficacy studies in relevant animal models, comprehensive ADME-Tox profiling, and progression towards clinical trials. The dual mechanism of action observed against RSV warrants further investigation to fully elucidate its immunomodulatory properties.

References

MEDS433: A Host-Targeting Antiviral with Potent Activity Against Emerging Respiratory Viral Pathogens

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MEDS433 is a novel, potent small-molecule inhibitor of the human dihydroorotate dehydrogenase (hDHODH) enzyme. As a host-targeting antiviral (HTA), this compound disrupts a cellular pathway essential for the replication of a broad range of viruses, offering a promising strategy to combat emerging viral threats with a high barrier to resistance. This document provides a comprehensive overview of the antiviral activity of this compound, its mechanism of action, quantitative efficacy data, and detailed experimental methodologies. Current research demonstrates significant in vitro activity against several key emerging respiratory pathogens, including influenza viruses, coronaviruses (including SARS-CoV-2), and respiratory syncytial virus (RSV). While the broad-spectrum potential of hDHODH inhibitors is recognized, specific data on this compound's activity against other emerging pathogens such as Zika virus, Ebola virus, Chikungunya virus, and Dengue virus are not yet available in published literature.

Core Mechanism of Action: Inhibition of De Novo Pyrimidine Biosynthesis

This compound exerts its antiviral effect by targeting a crucial host cell enzyme, dihydroorotate dehydrogenase (hDHODH). This enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[1][2] Pyrimidines (uridine and cytidine) are essential building blocks for RNA and DNA synthesis. Many viruses, particularly RNA viruses, are highly dependent on the host cell's de novo pyrimidine pool to support their rapid replication.[3]

By inhibiting hDHODH, this compound effectively depletes the intracellular pyrimidine supply, thereby starving the virus of the necessary components for genome replication and transcription.[4][5] This host-centric mechanism provides a broad-spectrum antiviral strategy and is less susceptible to the development of viral resistance compared to direct-acting antivirals (DAAs) that target viral proteins.[4] The antiviral activity of this compound can be reversed by the addition of exogenous uridine or orotic acid, confirming that its mechanism of action is the specific inhibition of the de novo pyrimidine biosynthesis pathway.[1][6][7]

A secondary antiviral mechanism has been identified in the context of Respiratory Syncytial Virus (RSV). This compound has been shown to stimulate the secretion of IFN-β and IFN-λ1, leading to the induction of antiviral proteins encoded by Interferon-Stimulated Genes (ISGs) such as IFI6, IFITM1, and IRF7.[8]

dot

Caption: this compound inhibits hDHODH, blocking pyrimidine synthesis required for viral replication.

Quantitative Antiviral Activity of this compound

The following tables summarize the in vitro efficacy of this compound against various emerging respiratory viral pathogens. The data is compiled from multiple studies and presented for easy comparison.

Table 1: Antiviral Activity of this compound against Influenza Viruses

| Virus Strain | Cell Line | Assay Type | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Influenza A Virus (IAV) | A549 | VRA | 0.058 ± 0.005 | 0.491 ± 0.041 | 64.25 ± 3.12 | 1104 | [4] |

| Influenza B Virus (IBV) | A549 | VRA | 0.065 ± 0.004 | 0.589 ± 0.045 | 64.25 ± 3.12 | 988 | [4] |

| Influenza A Virus (IAV) | Calu-3 | VRA | 0.055 ± 0.003 | 0.675 ± 0.05 | 54.67 ± 3.86 | 994 | [4] |

| Influenza B Virus (IBV) | Calu-3 | VRA | 0.052 ± 0.006 | 0.807 ± 0.08 | 54.67 ± 3.86 | 1051 | [4] |

| Influenza A Virus (IAV) | MDCK | PRA | 0.141 ± 0.021 | 0.256 ± 0.052 | 119.8 ± 6.21 | 850 | [4] |

| Influenza B Virus (IBV) | MDCK | PRA | 0.170 ± 0.019 | 0.330 ± 0.013 | 119.8 ± 6.21 | 705 | [4] |

Table 2: Antiviral Activity of this compound against Human Coronaviruses

| Virus Strain | Cell Line | Assay Type | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| SARS-CoV-2 | Vero E6 | VRA | 0.063 ± 0.004 | 0.136 ± 0.009 | >500 | >7900 | [6] |

| SARS-CoV-2 | Calu-3 | VRA | 0.076 ± 0.005 | 0.513 ± 0.016 | >125 | >1600 | [6] |

| hCoV-OC43 | HCT-8 | FFRA | 0.012 ± 0.002 | - | 78.48 ± 4.6 | >6300 | [9] |

| hCoV-229E | MRC-5 | CPE | 0.022 ± 0.003 | - | 104.80 ± 19.75 | >4600 | [9] |

Table 3: Antiviral Activity of this compound against Respiratory Syncytial Virus (RSV)

| Virus Strain | Cell Line | Assay Type | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| RSV-A | HEp-2 | PRA | ~5 | >100 | >20000 | [8] |

| RSV-B | HEp-2 | PRA | ~5 | >100 | >20000 | [8] |

| RSV-A | A549 | VRA | ~8 | 64.25 ± 3.12 | >8000 | [8] |

| RSV-B | A549 | VRA | ~8 | 64.25 ± 3.12 | >8000 | [8] |

EC50: 50% effective concentration; EC90: 90% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50); VRA: Virus Yield Reduction Assay; PRA: Plaque Reduction Assay; FFRA: Focus Forming Reduction Assay; CPE: Cytopathic Effect Assay.

Synergistic Antiviral Activity

The efficacy of this compound can be significantly enhanced when used in combination with inhibitors of the pyrimidine salvage pathway, such as dipyridamole.[4][7] The salvage pathway allows cells to recycle extracellular pyrimidines, which can counteract the effect of hDHODH inhibition. By blocking both pathways, a synergistic antiviral effect is achieved, which is a promising strategy for future therapeutic development.

dot

Caption: Combination of this compound and Dipyridamole leads to synergistic antiviral activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's antiviral properties.

Virus Yield Reduction Assay (VRA)

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.[10][11]

Methodology:

-

Cell Seeding: Plate a suitable host cell line (e.g., A549, Vero E6, Calu-3) in 24-well or 96-well plates and grow to confluence.[4][6]

-

Compound Treatment: One hour prior to infection, treat the cell monolayers with increasing concentrations of this compound or a vehicle control (DMSO).[4][6]

-

Virus Infection: Infect the cells with the virus of interest at a low multiplicity of infection (MOI), for example, 0.001 PFU/cell for influenza virus or 50-100 PFU/well for SARS-CoV-2.[4][6]

-

Incubation: After a 1-hour adsorption period, remove the viral inoculum and add fresh medium containing the corresponding concentrations of this compound. Incubate the plates for 48-72 hours at 37°C.[4][6]

-

Supernatant Collection: Harvest the cell culture supernatants at the end of the incubation period.

-

Virus Titer Determination: Determine the viral titer in the collected supernatants by performing a plaque assay on a susceptible cell line (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2).[4][6]

-

Data Analysis: Calculate the 50% and 90% effective concentrations (EC50 and EC90) by comparing the reduction in viral yield in treated samples to the vehicle control.[4][6]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Novel hDHODH Inhibitor this compound Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The New Generation hDHODH Inhibitor this compound Hinders the In Vitro Replication of SARS-CoV-2 and Other Human Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Novel h DHODH Inhibitor this compound Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of antiviral activity of the new hDHODH inhibitor this compound against respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The New Generation h DHODH Inhibitor this compound Hinders the In Vitro Replication of SARS-CoV-2 and Other Human Coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 11. labinsights.nl [labinsights.nl]

Methodological & Application

Application Notes and Protocols for MEDS433 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of MEDS433, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), for cell culture applications. The protocols detailed below are based on established research and are intended to guide the investigation of this compound's biological effects, particularly its antiviral properties.

Mechanism of Action

This compound is a small molecule inhibitor of the host cell enzyme hDHODH, which is a critical component of the de novo pyrimidine biosynthesis pathway.[1][2][3][4][5] This enzyme catalyzes the conversion of dihydroorotic acid to orotic acid, a rate-limiting step in the synthesis of uridine and cytidine.[1][2] By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for the replication of various viruses that rely on the host's metabolic machinery.[1][2] Additionally, this compound has been shown to induce the expression of Interferon-Stimulated Genes (ISGs), contributing to its antiviral activity.[4][5][6][7]

Signaling Pathway

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound.

Caption: Inhibition of hDHODH by this compound in the pyrimidine biosynthesis pathway.

Quantitative Data Summary

The following tables summarize the reported efficacy and cytotoxicity of this compound against various viruses in different cell lines.

Table 1: Antiviral Activity of this compound against Human Coronaviruses [8]

| Virus | Cell Line | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI) |

| hCoV-OC43 | HCT-8 | 0.012 ± 0.003 | 0.044 ± 0.021 | 78.48 ± 4.60 | 6329 |

| hCoV-229E | MRC5 | 0.022 ± 0.003 | 0.288 ± 0.040 | 104.80 ± 19.75 | >4763 |

| SARS-CoV-2 | Vero E6 | 0.063 ± 0.008 | 0.136 ± 0.015 | >500 | >7900 |

| SARS-CoV-2 | Calu-3 | 0.031 ± 0.005 | 0.098 ± 0.011 | 54.67 ± 3.86 | 1763 |